Computed Lipophilicity (XLogP3) Distinguishes the 1-Ene from the 3-Ene Regioisomer
3-(Cyclopent-1-en-1-yl)propan-1-ol exhibits a computed XLogP3-AA value of 1.4, compared to 1.7 for its regioisomer 3-(Cyclopent-3-en-1-yl)propan-1-ol [1]. The 0.3-unit difference represents a measurable shift in hydrophobicity that can govern retention time in reversed-phase HPLC methods, liquid–liquid extraction efficiency, and logP-dependent biological activities. This difference arises because the double bond position alters the molecular polarizability and the spatial distribution of the hydrophobic cyclopentene ring relative to the hydrophilic hydroxyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 3-(Cyclopent-3-en-1-yl)propan-1-ol; XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP3 = -0.3 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
This quantifiable lipophilicity shift enables chromatographic separation of the isomers and directly impacts any formulation or bioassay where consistent logP is a critical quality attribute.
- [1] PubChem Compound Summary for CID 11240483, 3-(Cyclopent-1-en-1-yl)propan-1-ol. National Center for Biotechnology Information (2026). View Source
